PAWI-2

Wnt inhibitor p53 activator colorectal cancer

PAWI-2 is a unique quinoxaline-based dual-pathway modulator that simultaneously inhibits Wnt/β-catenin transcription (IC₅₀=11 nM) and activates p53-dependent transcription (EC₅₀=1.9 nM) via a shared tubulin-binding (colchicine site) mechanism. Unlike single-pathway agents (e.g., IWR-1, Nutlin-3a), it eradicates cancer stem cells (CSCs) with ~2–4-fold selectivity, overcomes erlotinib resistance in FGβ3 pancreatic CSCs (CI=0.25 vs. bortezomib CI=1.19), and inhibits both AR+ and AR− prostate cancer cells (IC₅₀≈11–14 nM). Ideal for preclinical CSC, drug-resistance, and Wnt/p53 crosstalk studies.

Molecular Formula C19H21N3O3S
Molecular Weight 371.5 g/mol
Cat. No. B15617903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAWI-2
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3
InChIKeyHKMFKYDGIJGBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAWI-2 for Research Procurement: Dual p53 Activator and Wnt Inhibitor for Cancer Stem Cell and Drug-Resistance Studies


PAWI-2 (CAS 1448427-02-8) is a synthetic quinoxaline-containing small molecule (C₁₉H₂₁N₃O₃S; MW 371.45) that functions as a dual-mechanism pathway modulator: it potently inhibits Wnt/β-catenin transcription (IC₅₀ = 11 nM) while simultaneously activating p53-dependent transcription (EC₅₀ = 1.9 nM) [1]. Unlike single-pathway Wnt inhibitors (e.g., XAV939, IWR-1) or MDM2 antagonists (e.g., Nutlin-3), PAWI-2 binds tubulin at the colchicine site to trigger mitotic stress signaling, thereby stabilizing p53 and suppressing Wnt target gene expression through a unified mechanism [2]. First reported by Cheng et al. (2018), the compound exhibits broad-spectrum in vitro potency across colorectal, pancreatic, prostate, and breast cancer cell lines and has demonstrated in vivo tumor growth inhibition without acute toxicity in murine xenograft models [3].

Why In-Class Wnt Inhibitors or p53 Activators Cannot Substitute for PAWI-2 in Mechanistic Cancer Stem Cell Research


Conventional Wnt pathway inhibitors (e.g., tankyrase inhibitors IWR-1, porcupine inhibitors LGK-974) and p53 activators (e.g., MDM2 antagonists such as Nutlin-3a) operate through distinct and mutually exclusive target engagements that fail to recapitulate PAWI-2's integrated mechanism of action [1]. PAWI-2 is unique among reported small molecules in simultaneously inhibiting Wnt/β-catenin transactivation and activating p53 signaling through a shared tubulin-binding/mitotic stress trigger, and it does so regardless of p53 mutation status—a capability not shared by MDM2-dependent p53 activators that require wild-type p53 [2]. Furthermore, PAWI-2 inhibits integrin β3-KRAS signaling independently of KRAS mutational status by targeting downstream TBK1 phosphorylation, a pharmacological property absent from both clinical microtubule agents (paclitaxel, colchicine) and KRAS-pathway inhibitors [3]. Procurement of alternative single-pathway modulators for CSC or drug-resistance studies will therefore fail to reproduce the coordinated Wnt/p53/β3-KRAS triple-axis modulation that defines PAWI-2's experimental profile.

PAWI-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


PAWI-2 Dual Wnt/p53 Potency Versus Single-Pathway Wnt Inhibitors: Quantitative Cross-Study Comparison

PAWI-2 inhibits Wnt/β-catenin transcriptional activity with an IC₅₀ of 11 nM in a TCF/LEF luciferase reporter assay, which is approximately 16-fold more potent than the tankyrase inhibitor IWR-1-endo (IC₅₀ = 180 nM in comparable Wnt reporter assays) [1]. Critically, PAWI-2 simultaneously activates p53 transcription (EC₅₀ = 1.9 nM) through the same tubulin-binding mechanism, a dual functional output that IWR-1, XAV939, and LGK-974 lack entirely [2]. In HCT-116 colorectal cancer cells, PAWI-2 achieves an antiproliferative IC₅₀ of 8 nM, whereas published IC₅₀ values for IWR-1-endo in the same cell line typically exceed 1–5 µM [3].

Wnt inhibitor p53 activator colorectal cancer TCF/LEF reporter dual-pathway

PAWI-2 Overcomes Erlotinib Resistance in Pancreatic Cancer Stem Cells More Potently Than Bortezomib: Direct Head-to-Head Combination Comparison

In FGβ3 pancreatic cancer stem-like cells, co-administration of PAWI-2 with erlotinib (EGFR inhibitor) enhanced inhibition of cell viability by 30% more than erlotinib alone, compared with the erlotinib + bortezomib combination, which showed no significant enhancement [1]. For self-renewal capacity measured by secondary tumor sphere formation, PAWI-2 + erlotinib enhanced inhibition by 80% relative to erlotinib alone, again outperforming the erlotinib + bortezomib combination [2]. Chou-Talalay combination index (CI) analysis confirmed strong synergism for PAWI-2 + erlotinib in FGβ3 cells (CI = 0.25 at ED₉₅), whereas bortezomib + erlotinib was antagonistic (CI = 1.19 at ED₉₅), and PAWI-2 + bortezomib was antagonistic across all effect levels (CI = 1.55–1.63) [3].

cancer stem cell drug resistance erlotinib bortezomib pancreatic cancer FGβ3

PAWI-2 Preferentially Inhibits Integrin β3-Expressing Cancer Stem Cells Over Parental Bulk Tumor Cells: Quantitative Selectivity Evidence

PAWI-2 exhibited approximately 2-fold greater potency against integrin β3-overexpressing FGβ3 pancreatic CSC-like cells compared to parental FG cells across multiple endpoints: cell viability IC₅₀ of 15 nM (FGβ3) versus 36 nM (FG) [1]; self-renewal capacity IC₅₀ of 16 nM (FGβ3) versus 31 nM (FG) [2]; and caspase-3/7 apoptosis activation EC₅₀ of 11 nM (FGβ3) versus 42 nM (FG), representing 5.9-fold versus 3.5-fold induction over vehicle, respectively [3]. PARP cleavage was enhanced 6.7-fold in FGβ3 cells versus only 3.2-fold in FG cells at 24 hours, confirming preferential pro-apoptotic activity in the CSC-like population.

cancer stem cell integrin β3 selectivity FGβ3 self-renewal apoptosis

PAWI-2 Single-Agent Efficacy Surpasses Clinically Approved Gemcitabine + Paclitaxel Combination in Drug-Resistant Pancreatic Cancer Stem Cells

In FGβ3 drug-resistant pancreatic CSC-like cells, PAWI-2 alone (50 nM) was more effective at inhibiting cell viability than the clinically approved combination of gemcitabine (25 nM) plus paclitaxel (25 nM) [1]. While the gemcitabine + paclitaxel combination showed comparable inhibition to PAWI-2 in parental FG cells, the combination failed to significantly enhance inhibition over single agents in FGβ3 cells, indicating acquired drug resistance that PAWI-2 circumvents [2]. Immunoblot analysis revealed that PAWI-2 alone induced OPTN phosphorylation (pS177-OPTN) and modulated downstream p62 signaling comparably to the dual-agent chemotherapy combination in FG cells but maintained this activity in FGβ3 cells where the combination was ineffective [3].

pancreatic cancer gemcitabine paclitaxel drug resistance CSC FGβ3

PAWI-2 Inhibits Both Androgen-Sensitive and Androgen-Insensitive Prostate Cancer Cells, Synergizing with Enzalutamide In Vivo

PAWI-2 inhibited proliferation of both androgen-sensitive LNCaP cells (IC₅₀ ≈ 14 nM) and androgen-insensitive, castration-resistant PC-3 cells (IC₅₀ ≈ 11 nM), demonstrating androgen receptor (AR)-independent activity [1]. In a PC-3 xenograft model, PAWI-2 monotherapy (20 mg/kg/day i.p., 21 days) inhibited tumor growth by 49% versus vehicle [2]. When combined with enzalutamide (5 mg/kg/day i.p.), tumor growth inhibition increased to 63%, demonstrating in vivo synergism that resensitized AR-independent tumors to an AR-targeted agent—a pharmacological profile that standard AR antagonists or taxanes cannot replicate in the castration-resistant setting [3]. The synergism was mechanistically linked to PAWI-2's modulation of mitochondrial Bcl-2 family protein balance (prosurvival vs. antisurvival factors) independent of AR signaling.

prostate cancer castration-resistant enzalutamide androgen receptor xenograft PC-3 LNCaP

PAWI-2 Binds Tubulin at the Colchicine Site While Uniquely Activating p53: Differentiation from Classical Microtubule Agents

PAWI-2 binds tubulin at the colchicine site, as demonstrated by competitive binding assays, yet produces a downstream signaling signature distinct from classical microtubule-targeting agents (MTAs) [1]. At equimolar concentrations (50 nM, 8 h), PAWI-2 induced OPTN phosphorylation (pS177-OPTN), tubulin acetylation, cyclin D3 downregulation (4–6 fold), and p21 upregulation (2–4 fold) in FGβ3 cells—a pattern partially shared by paclitaxel and colchicine [2]. However, only PAWI-2 coupled these cell-cycle effects to p53-dependent apoptosis (caspase-3/7 EC₅₀ = 11 nM) and Wnt/β-catenin transcriptional suppression (IC₅₀ = 11 nM), functional outputs not observed with paclitaxel, docetaxel, vinblastine, or colchicine at comparable tubulin-occupying concentrations [3]. PAWI-2's selective TBK1 dephosphorylation (pS172-TBK1) was confirmed by both pharmacological inhibition with MRT67307 and TBK1 genetic knockdown, establishing a mechanism distinct from both MTAs and TBK1-specific inhibitors such as MRT67307 or BX795.

tubulin binding colchicine site mitotic stress p53 stabilization G2/M arrest OPTN phosphorylation

PAWI-2 Optimal Research Application Scenarios Based on Validated Differentiation Evidence


Chemical Probe for Coordinated p53/Wnt Pathway Crosstalk Studies in Colorectal Cancer

With a Wnt reporter IC₅₀ of 11 nM and a p53 reporter EC₅₀ of 1.9 nM in the same cellular context, PAWI-2 is the only reported small molecule that simultaneously and potently modulates both pathways through a shared tubulin-binding mechanism [1]. Researchers investigating the interplay between Wnt-driven proliferation and p53-mediated tumor suppression in CRC can use PAWI-2 as a single-chemical-probe alternative to multi-drug cocktails (e.g., IWR-1 + Nutlin-3a) that introduce confounding pharmacokinetic variables and cannot replicate the endogenous signaling integration achieved by PAWI-2's unified mechanism.

Cancer Stem Cell Drug-Resistance Reversal Studies in Pancreatic Cancer Models

PAWI-2's validated ability to overcome erlotinib resistance in FGβ3 pancreatic CSCs (CI = 0.25 vs. bortezomib CI = 1.19 at ED₉₅) and its superiority over gemcitabine + paclitaxel combination therapy in the same drug-resistant model make it an essential tool for CSC-targeted drug discovery [2]. Its ~2–4-fold selectivity for β3-integrin-expressing CSCs over parental bulk cells (viability IC₅₀: 15 vs. 36 nM; apoptosis EC₅₀: 11 vs. 42 nM) enables experiments designed to selectively eradicate the CSC subpopulation thought to drive tumor dormancy and relapse [3].

Androgen Receptor-Independent Castration-Resistant Prostate Cancer (CRPC) Combination Therapy Research

PAWI-2 inhibits both LNCaP (AR+) and PC-3 (AR−) prostate cancer cells with near-equivalent potency (IC₅₀ ≈ 14 and 11 nM, respectively), a profile not shared by enzalutamide or abiraterone, which require functional AR signaling [4]. In PC-3 xenografts, PAWI-2 monotherapy achieved 49% tumor growth inhibition, increasing to 63% when combined with enzalutamide—demonstrating in vivo resensitization of AR-null tumors to an AR-targeted agent. This makes PAWI-2 a valuable tool compound for preclinical investigation of mitochondrial apoptosis-driven combination strategies in CRPC, a disease state where standard-of-care AR-pathway inhibitors lose efficacy.

Tubulin Pharmacology Research: Decoupling Mitotic Arrest from Classical Microtubule-Targeting Agent Outcomes

PAWI-2 binds tubulin at the colchicine site yet produces a unique downstream signature—p53 stabilization, Wnt suppression, and selective TBK1 dephosphorylation—that is absent from equimolar treatment with colchicine, paclitaxel, docetaxel, or vinblastine [5]. For structural biologists and chemical biologists studying how distinct ligand chemotypes at the colchicine site can drive divergent signaling outcomes, PAWI-2 provides a critical comparator to classical MTAs. Its OPTN phosphorylation-dependent G2/M arrest mechanism, confirmed by both pharmacological and genetic TBK1 interventions, offers a new paradigm for tubulin-targeted drug discovery beyond simple mitotic catastrophe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAWI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.